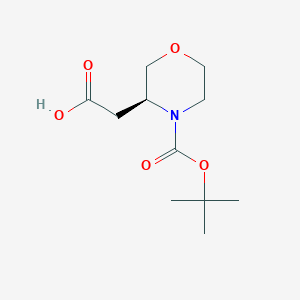

(S)-N-Boc-3-morpholineacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-Boc-3-morpholineacetic acid is a derivative of morpholine, which is a heterocyclic amine resembling a six-membered ring containing both nitrogen and oxygen atoms. This compound is an important intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. The presence of the Boc (tert-butoxycarbonyl) group indicates that the nitrogen atom of the morpholine ring is protected, which is a common strategy in peptide synthesis to prevent unwanted reactions .

Synthesis Analysis

The synthesis of optically active morpholine derivatives, such as this compound, can be achieved through several methods. One approach involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol, leading to the formation of 3-morpholinecarboxylic acid, which can then be further modified to introduce the Boc protecting group . Another method employs enzyme-catalyzed kinetic resolution of racemic compounds to obtain enantiomerically pure (S)-N-Boc-morpholine-2-carboxylic acids, which are closely related to the compound of interest and can be used as a starting point for further chemical modifications .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the morpholine ring adopting a chair conformation. The Boc group is attached to the nitrogen atom, providing steric hindrance and protecting the amine functionality. The carboxylic acid moiety is available for further reactions, such as the formation of amide bonds in peptide coupling reactions. The stereochemistry of the compound is important for its biological activity, and the (S)-enantiomer is often preferred in enantioselective syntheses .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, primarily due to its carboxylic acid functionality. It can be used to form esters, amides, and other derivatives through standard organic synthesis techniques. The Boc group can be removed under acidic conditions, revealing the free amine, which can then be used in further synthetic steps. The compound's reactivity is influenced by the morpholine ring's ability to act as a nucleophile and the steric bulk provided by the Boc group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The compound is likely to be a solid at room temperature, with specific melting and boiling points that can be determined experimentally. Its solubility in organic solvents and water would depend on the polarity of the molecule, with the carboxylic acid group increasing hydrophilicity. The compound's stability under various conditions, such as temperature, pH, and the presence of other chemicals, is crucial for its handling and storage .

Applications De Recherche Scientifique

Fabrication and Modification of Photocatalysts

Photocatalysis Applications : A review focusing on (BiO)2CO3 (BOC) discusses its suitability in various fields like healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The review elaborates on modification strategies to enhance BOC's visible light-driven photocatalytic performance, which could be relevant for understanding the potential applications of (S)-N-Boc-3-morpholineacetic acid in similar domains (Zilin Ni et al., 2016).

Antioxidant Activity Analysis

Analytical Methods for Antioxidant Activity : A critical review presents the most important tests used to determine antioxidant activity, applicable in fields ranging from food engineering to pharmacy. This could indicate the potential use of this compound in analyzing antioxidant properties in various samples (I. Munteanu & C. Apetrei, 2021).

Pharmacological Review of Chlorogenic Acid

Biological and Pharmacological Effects : Chlorogenic Acid (CGA) has been studied for its various practical, biological, and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. This suggests the potential for this compound to be studied for similar pharmacological applications (M. Naveed et al., 2018).

Neuroprotective Mechanisms in Cerebral Ischemia

Citicoline Neuroprotection : A study on citicoline, a compound involved in the biosynthesis of phosphatidylcholine, shows beneficial effects in CNS injury models, including neuroprotection in cerebral ischemia. This could hint at the research interest in exploring similar neuroprotective mechanisms of this compound (J. Hatcher & R. Dempsey, 2002).

Modulation of Neurotrophic Signaling Pathways by Polyphenols

Effects of Polyphenols on Neuronal Survival : A review of studies on the effects of polyphenols, including their impact on neuronal survival, growth, and differentiation, as well as the signaling pathways involved, provides a comprehensive overview that may be relevant to understanding the potential neurotrophic effects of this compound (F. Moosavi et al., 2015).

Propriétés

IUPAC Name |

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649686 |

Source

|

| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

839710-38-2 |

Source

|

| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.